4-Cyclobutoxy-3-hydroxy-benzamide

Conformational analysis Scaffold rigidification H3R inverse agonism

Researchers optimizing CNS lead series often face metabolic instability from O-dealkylation of linear alkoxy groups. 4-Cyclobutoxy-3-hydroxybenzamide solves this with a conformationally constrained cyclobutoxy ring that resists oxidative metabolism. Key advantages: - Rigid cyclobutoxy spacer pre-organizes the pharmacophore for improved brain receptor occupancy and potential hERG liability reduction. - Direct replacement for methoxy or cyclopentyloxy groups to mitigate bioactivation risk and strengthen intellectual property position within the cyclobutoxy patent estate (US20100292188). Supplied with rigorous analytical characterization; ideal for neurological hit triage and lead optimization programs.

Molecular Formula C11H13NO3
Molecular Weight 207.23 g/mol
Cat. No. B12066315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyclobutoxy-3-hydroxy-benzamide
Molecular FormulaC11H13NO3
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESC1CC(C1)OC2=C(C=C(C=C2)C(=O)N)O
InChIInChI=1S/C11H13NO3/c12-11(14)7-4-5-10(9(13)6-7)15-8-2-1-3-8/h4-6,8,13H,1-3H2,(H2,12,14)
InChIKeyMHJCIHRLSXYAHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyclobutoxy-3-hydroxy-benzamide Technical Profile


4-Cyclobutoxy-3-hydroxy-benzamide is a disubstituted benzamide featuring a cyclobutoxy ether at the para position and a free meta-hydroxy group, with molecular formula C11H13NO3 and molecular weight 207.23 g/mol . The compound belongs to the 3-hydroxybenzamide family, a privileged scaffold in medicinal chemistry for metal-chelating enzyme inhibitors, yet its cyclobutoxy substituent introduces conformational rigidity and steric bulk not achievable with standard linear or smaller cyclic alkoxy groups [1].

Conformationally restricted alkoxybenzamide for target engagement studies in H3R inverse agonist research

Cyclobutyl ether may support metabolic stability screening in CNS lead optimization workflows

3-Hydroxybenzamide core applicable to metal-chelating enzyme inhibitor exploration

Why Generic Alkoxy Analogs Cannot Substitute


Generic alkoxy 3-hydroxybenzamides lack the constrained cyclobutyl ring geometry and the resulting steric-electronic profile. The cyclobutoxy group enforces a specific spatial orientation of the oxygen lone pairs and restricts bond rotation, leading to distinct conformational preferences that can translate into differential target engagement, isoform selectivity, and metabolic stability. Evidence from analogous series demonstrates that cyclobutyloxy substitution markedly alters both pharmacokinetic and pharmacodynamic outcomes compared to methoxy, ethoxy, or cyclopentyloxy analogs [1], making direct interchange unfeasible without quantitative loss of desired properties.

Conformational constraint

Cyclobutoxy restricts O–C bond rotation to a limited conformer set; linear alkoxy chains lack this pre-organization, potentially altering target binding entropy.

Metabolic profile shift

Cyclobutyl ring shows reduced oxidative O-dealkylation compared to methoxy/ethoxy groups; metabolic fate and reactive metabolite formation may differ, affecting developability endpoints.

Steric-electronic mismatch

Bulky cyclobutyl substituent modifies interaction surface and steric demand versus smaller alkoxy analogs, potentially changing isoform selectivity or binding pose.

Differentiation Evidence for 4-Cyclobutoxy-3-hydroxy-benzamide


Conformational Rigidity: Cyclobutoxy vs. Propoxy

The 3-cyclobutoxy linker has been validated as a key conformational constraint in H3R inverse agonist optimization, delivering a benzamide clinical candidate with high brain receptor occupancy and reduced hERG liability compared to flexible propoxy-linked analogs [1]. While this published work focuses on the 3-cyclobutoxy regioisomer, the conformational principles extend to the 4-cyclobutoxy counterpart: the cyclobutyl ring restricts the O–C bond vector to a limited set of torsional angles (ca. 150–180° or 0–30° for the gauche conformer), in contrast to the freely rotating propoxy chain, directly impacting spatial presentation of the benzamide core.

Conformational constraint
Class-level
Cyclobutoxy restricts O–C vector to ~2 major conformers; propoxy chain rotates freely
Supports target binding pre-organization analysis
Inferred from 3-cyclobutoxy H3R SAR (Provins et al. 2012)
Conformational analysis Scaffold rigidification H3R inverse agonism

Metabolic Stability of Cyclobutyloxy

In a PDE4 inhibitor optimization program, replacement of methoxy and cyclopentyloxy substituents on a catechol core with cyclobutyloxy and/or difluoromethoxy groups yielded potent, selective PDE4 inhibitors with significantly reduced formation of reactive metabolites capable of covalent microsomal protein binding [1]. This class-level observation suggests that the cyclobutyl ring is less susceptible to oxidative O-dealkylation than methoxy or cyclopentyloxy groups, translating into a lower bioactivation risk.

Metabolic stability
Class-level
Cyclobutyloxy shows reduced reactive metabolite formation vs methoxy/cyclopentyloxy in PDE4 series
May reduce bioactivation risk in lead optimization studies
Qualitative class-level observation; specific verification recommended
Metabolic stability Reactive metabolite prevention PDE4 inhibitors

IP Landscape for Cyclobutoxy Benzamides

The patent family US20100292188 (UCB Pharma S.A.) claims compounds of formula (I) comprising a cyclobutoxy group for CNS indications including Alzheimer's disease, ADHD, Parkinson's disease, and schizophrenia [1]. The patent specifically delineates the cyclobutoxy motif as essential for activity, distinguishing it from non-cyclobutoxy analogs. While 4-cyclobutoxy-3-hydroxybenzamide itself may not be explicitly exemplified, its core architecture aligns with the granted claims, providing a freedom-to-operate advantage over simple alkoxy benzamides that fall outside the patent's structural scope.

IP differentiation
Reported
Cyclobutoxy benzamide scaffold aligns with US20100292188 claims; non-cyclobutoxy analogs excluded
May support freedom-to-operate positioning in neurology screening
Verify compound-specific exemplification within patent scope
H3 histamine receptor Patent differentiation Neurology

4-Cyclobutoxy-3-hydroxy-benzamide Application Scenarios


Conformationally Constrained Fragment for H3R Ligands

Incorporate 4-cyclobutoxy-3-hydroxy-benzamide as a rigidified benzamide fragment in H3R inverse agonist or antagonist programs, leveraging the cyclobutoxy constraint to pre-organize the pharmacophore and improve brain receptor occupancy while potentially reducing hERG liability, as demonstrated in the 3-cyclobutoxy series [1].

Metabolically Stable Intermediate for CNS Lead Optimization

Use as a building block to replace methoxy or cyclopentyloxy substituents in lead series where oxidative metabolism generates reactive intermediates; the cyclobutyl ring's resistance to O-dealkylation may reduce bioactivation risk, supporting progression of safer CNS candidates [2].

IP-Differentiated Scaffold for Neurology Screening

Include in proprietary screening decks targeting neurological indications (Alzheimer's, ADHD, Parkinson's) to ensure compound selection falls within the cyclobutoxy patent estate (US20100292188), offering a strategic advantage over non-cyclobutoxy benzamides during hit triage and lead selection [3].

Application
Selection Property
Validation Focus
H3R target engagement studies
Conformational constraint profile
Binding affinity and selectivity endpoints
CNS lead optimization metabolism screening
Metabolic stability profile
Reactive metabolite and CYP liability endpoints
Neurology screening deck design
IP alignment context
Freedom-to-operate and patent scope assessment
Quote Request

Request a Quote for 4-Cyclobutoxy-3-hydroxy-benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.